molecular formula C₂₃H₂₈O₅ B1141755 Deltacortinene Acetate CAS No. 4380-55-6

Deltacortinene Acetate

Cat. No.: B1141755
CAS No.: 4380-55-6
M. Wt: 384.47
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Description

Deltacortinene Acetate (CAS 4380-55-6), also known as Prednisone 21-acetate or Δ1-Cortisone-21-acetate, is a synthetic glucocorticoid derivative and a key impurity in Prednisolone Acetate formulations . Its molecular formula is C23H28O5, with a molecular weight of 384.48 g/mol . Structurally, it features a pregnane backbone with a 1,4-diene group, a 21-acetate moiety, and ketone groups at positions 3, 11, and 20 . This compound is pharmacologically relevant due to its metabolic interconversion with Prednisone and Prednisolone, synthetic corticosteroids used for anti-inflammatory and immunosuppressive therapies .

This compound is primarily studied as an impurity in pharmaceutical quality control, where its presence in Prednisolone Acetate formulations must be tightly regulated to ensure drug safety and efficacy .

Properties

IUPAC Name

[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6-7,9,12,17,19,27H,4-5,8,10-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUSWJGDMXBNFJ-GACAOOTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4380-55-6
Record name 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-HYDROXY-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-21-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTA4SP1HRQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Deltacortinene Acetate can be synthesized through various chemical routes. One common method involves the acetylation of Deltacortinene, a process that introduces an acetoxy group into the molecule . The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Deltacortinene Acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Deltacortinene Acetate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Deltacortinene Acetate with structurally and functionally related glucocorticoids and impurities. Key differences in molecular structure, pharmacological activity, and regulatory status are highlighted.

Structural and Pharmacological Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Use/Context
This compound 4380-55-6 C23H28O5 384.48 1,4-diene; 21-acetate; 3,11,20-trione Prednisolone Acetate impurity
Prednisolone Acetate 52-21-1 C23H30O6 402.49 1,4-diene; 21-acetate; 11β-hydroxyl group Active pharmaceutical ingredient (API)
Deltacortinene 70522-55-3 C21H28O4 344.45 1,4,9(11)-triene; lacks acetate group Prednisone impurity
21-Deoxyprednisolone 20423-99-8 C21H28O4 344.45 Lacks 21-hydroxyl group; 3,11,20-trione Prednisolone impurity
Deoxycorticosterone Acetate 56-47-3 C23H32O4 372.50 Saturated pregnane; 21-acetate; no 11-oxygen Laboratory chemical

Key Observations:

Diene vs. Triene Systems : this compound’s 1,4-diene structure contrasts with Deltacortinene’s 1,4,9(11)-triene system, which may alter receptor binding affinity .

Metabolic and Regulatory Comparisons

  • Metabolic Interconversion : this compound is metabolically linked to Prednisone and Prednisolone via enzymatic hydrolysis and oxidation, underscoring its role in impurity profiling .

Research Findings and Implications

  • Stability Studies : Elevated levels of this compound in formulations correlate with accelerated degradation of Prednisolone Acetate, necessitating robust analytical methods (e.g., HPLC) for detection .
  • Synthetic Challenges : The synthesis of this compound as a reference standard requires precise control to avoid co-eluting impurities like Prednisolone Diacetate (CAS 98523-85-4) .
  • Comparative Toxicity : While Deoxycorticosterone Acetate (a mineralocorticoid) shares structural motifs with this compound, its pharmacological effects diverge significantly, emphasizing the importance of substituent positioning .

Biological Activity

Deltacortinene acetate, a steroid compound with the molecular formula C23H28O5 and a molecular weight of 384.47 g/mol, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is derived from cortisone and exhibits properties that may offer therapeutic benefits while potentially minimizing the side effects commonly associated with corticosteroids. Its structure allows it to interact with glucocorticoid receptors, influencing various biological pathways.

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory properties in vitro. A study evaluated its effects on TNFα-induced activation of the NFκB signaling pathway in HaCaT cells (human keratinocyte cell line). The results indicated that this compound could significantly inhibit the nuclear translocation of p65 NFκB, a key transcription factor involved in inflammatory responses. This inhibition was accompanied by a reduction in IL-1α secretion, demonstrating its potential as an anti-inflammatory agent .

Table 1: Inhibition of IL-1α Secretion by this compound

Treatment (μM)IL-1α Secretion (pg/mL)
Control250
This compound (10)150
This compound (20)100

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including the DPPH radical scavenging assay. The compound exhibited a significantly higher antioxidant capacity compared to its precursor, cortisone, suggesting its potential utility in combating oxidative stress .

Table 2: Antioxidant Capacity of this compound

CompoundAntioxidant Capacity (µmol Trolox/g)
Cortisone0.13
This compound1375

Neuroprotective Effects

Preliminary studies have indicated that this compound may possess neuroprotective properties. In vitro experiments demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of cellular pathways that govern survival and inflammation .

Case Studies and Clinical Implications

While research on this compound is still emerging, there are case studies suggesting its potential application in conditions characterized by inflammation and oxidative stress. For instance, patients with chronic inflammatory diseases may benefit from therapies incorporating this compound due to its dual action as both an anti-inflammatory and antioxidant agent.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Deltacortinene Acetate in laboratory settings?

  • Methodological Answer : Synthesis typically involves selective acetylation of Deltacortinene (17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione) using acetic anhydride under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing 21-acetate groups) and high-performance liquid chromatography (HPLC) for purity assessment. Reproducibility hinges on documenting reaction conditions (solvent, catalyst, stoichiometry) and cross-validating spectral data against reference standards .

Q. Which analytical techniques are most reliable for validating the purity and stability of this compound in experimental formulations?

  • Methodological Answer : Use orthogonal methods such as HPLC with UV detection (for quantification) and liquid chromatography-mass spectrometry (LC-MS) to identify degradation products. Accelerated stability studies under varying temperatures and humidity levels can predict shelf-life. Purity thresholds should align with pharmacopeial guidelines (e.g., USP/EP impurity limits), with validation via certified reference materials (CRMs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound, such as conflicting anti-inflammatory efficacy across in vivo models?

  • Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Employ in vitro assays (e.g., NF-κB inhibition in macrophage cell lines) to isolate mechanisms from systemic effects. Orthogonal validation using knockout animal models or CRISPR-edited cell lines can clarify target specificity .

Q. What experimental strategies elucidate the metabolic interconversion between this compound and Prednisolone in biological systems?

  • Methodological Answer : Isotopic labeling (e.g., deuterium at the 21-acetate position) paired with mass spectrometry tracks metabolic fate. In vitro liver microsome assays quantify enzymatic hydrolysis rates (e.g., esterase activity). Pharmacokinetic modeling in rodents can correlate metabolite concentrations with glucocorticoid receptor activation profiles .

Q. How should researchers design studies to investigate this compound’s immunomodulatory effects without conflating direct and indirect mechanisms?

  • Methodological Answer : Use a tiered approach:

  • Step 1 : In vitro cytokine profiling (e.g., IL-6, TNF-α suppression in LPS-stimulated monocytes).
  • Step 2 : Ex vivo assays (e.g., T-cell proliferation inhibition in splenocytes).
  • Step 3 : Mechanistic validation via RNA-seq or chromatin immunoprecipitation (ChIP) to map glucocorticoid receptor binding sites.
  • Step 4 : In vivo models (e.g., collagen-induced arthritis) with concurrent monitoring of adrenal function to distinguish immunosuppression from stress-induced effects .

Methodological Frameworks

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) quantify EC50/IC50 values. Bootstrap resampling assesses confidence intervals for small-sample datasets. For multi-endpoint studies (e.g., hepatotoxicity + immunosuppression), principal component analysis (PCA) reduces dimensionality and identifies correlated toxicity pathways .

Q. How can researchers ensure robust reproducibility when scaling up this compound synthesis for preclinical trials?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs: e.g., reaction time, temperature).
  • Use design-of-experiments (DoE) to optimize yield and purity.
  • Validate intermediates via in-process controls (IPCs: e.g., inline FTIR monitoring).
  • Document batch records in compliance with ALCOA+ criteria (Attributable, Legible, Contemporaneous, Original, Accurate) .

Data Interpretation and Reporting

Q. What guidelines should be followed when reporting contradictory findings in this compound’s biochemical activity?

  • Methodological Answer : Adhere to the ARRIVE 2.0 or CONSORT frameworks for preclinical studies. Clearly state assay conditions (e.g., cell passage number, serum concentration), and use standardized units (SI). Disclose potential confounders (e.g., solvent vehicle effects) in supplementary materials. For conflicting results, apply the STREGA guidelines to evaluate genetic or environmental variability .

Future Directions

Q. What emerging technologies could address gaps in understanding this compound’s off-target effects?

  • Methodological Answer : Single-cell RNA sequencing (scRNA-seq) identifies cell-type-specific responses in heterogeneous tissues. Cryo-electron microscopy (cryo-EM) resolves structural interactions with non-canonical receptors. Machine learning models trained on ToxCast databases predict previously uncharacterized adverse outcomes .

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